3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Description
The compound is a complex organic molecule that contains several interesting substructures, including a thieno[3,2-b]thiophene, an oxadiazole, and a chromen-2-one . These structures are often found in various organic materials and have been studied for their potential applications in optoelectronics .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a thieno[3,2-b]thiophene moiety, which is a fused, bicyclic, and electron-rich heterocycle . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Finally, it contains a chromen-2-one structure, which is a type of oxygen-containing heterocycle .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would depend on the presence and location of any polar functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that thiophene-based compounds can act as electron-output sites due to their strong electron-withdrawing ability . This suggests that the compound might interact with its targets by donating or accepting electrons, leading to changes in the targets’ function.
Biochemical Pathways
Thiophene-based compounds have been reported to have potential applicability in organic electronics such as in solar cells, electrochromic devices (ecds), organic field effect transistors (ofets), organic limiting diodes (oleds), fluorescent probes, redox switching and so forth . This suggests that the compound might affect pathways related to these processes.
Result of Action
Thiophene-based compounds have been reported to exhibit a variety of properties and applications, suggesting that the compound might induce changes at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
3-(5-thieno[3,2-b]thiophen-5-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N2O3S2/c20-17-10(7-9-3-1-2-4-11(9)21-17)15-18-19-16(22-15)14-8-13-12(24-14)5-6-23-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLZFTJSOGQPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(S4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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